1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Description
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (referred to as P913-0287) is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-fluorophenyl group and a benzyl group at the 1-position of the pyrrolidinone . Its molecular formula is C₁₉H₁₆FN₃O₂, with a molecular weight of 337.35 g/mol.
Its chiral center (one stereogenic carbon) and sp³-enriched structure (21.1% sp³ carbons) align with modern medicinal chemistry strategies to improve pharmacokinetic profiles .
Properties
IUPAC Name |
1-benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDFVZKCGFNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrolidinone core can be synthesized via a series of condensation reactions, often starting from pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone core.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are believed to play crucial roles in binding to biological receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of P913-0287 with structurally related compounds, focusing on structural variations, physicochemical properties, and therapeutic implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations
Substituent Effects: The 4-fluorophenyl group in P913-0287 provides electron-withdrawing effects that may enhance metabolic stability compared to the 2-fluorophenyl isomer (HR298494) .
Physicochemical Profiles :
- P913-0287’s logP (3.107) is higher than BJ48642 (~2.8), reflecting its benzyl group’s contribution to lipophilicity. This may favor membrane permeability but could reduce aqueous solubility .
- The triazolyl benzamide derivative (1410042-43-1) has a higher molecular weight (403.41) and logP (~3.5), suggesting stronger target binding but poorer bioavailability .
Therapeutic Implications :
Biological Activity
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the oxadiazole ring followed by the introduction of the benzyl and pyrrolidine moieties. The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity through interactions with various molecular targets.
The mechanism of action for this compound is believed to involve its interaction with specific biological receptors or enzymes. The oxadiazole ring and the fluorophenyl group are thought to play crucial roles in binding to these targets, thus modulating their activity. Preliminary studies suggest that this compound may influence key biochemical processes, although detailed pathways remain under investigation.
Anticancer Activity
Recent studies have shown promising anticancer properties for compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
Antibacterial and Antifungal Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antibacterial and antifungal activities. Studies indicate that certain pyrrolidine derivatives exhibit significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 2: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound D | 0.0039 | S. aureus |
| Compound E | 0.025 | E. coli |
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives that included modifications in their phenyl rings. These modifications significantly influenced their antiproliferative activities against cancer cell lines. The study revealed that halogen substitutions could enhance biological activity by altering electronic properties and steric factors .
Another investigation focused on the apoptotic mechanisms induced by these compounds in MCF-7 cells, where increased p53 expression and caspase-3 activation were observed, suggesting a pathway for inducing programmed cell death in cancer cells .
Comparison with Similar Compounds
Table 3: Comparison of Biological Activities
| Compound | Structure Features | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | Contains oxadiazole & fluorophenyl | 0.65 |
| 1-Benzyl-5-methylpyrrolidin-2-one | Lacks oxadiazole ring | >100 |
| 5-(4-Fluorophenyl)pyrrolidin-2-one | Contains fluorophenyl but no oxadiazole | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
